Unique Photochemical Cyclization to 2-Phenylnaphthalene Enabled by Ortho-Ethynyl Substitution
Upon UV irradiation under anaerobic conditions, 2-ethynylstilbene (the target compound) undergoes a unique photocyclization to yield 2-phenylnaphthalene, with 1-ethynylphenanthrene formed as a characteristic side-product [1]. This reaction pathway is a direct consequence of the ortho-relationship between the ethynyl and styryl groups and is not accessible to the para-isomer, 4-ethynylstilbene, where the reactive groups are positioned on opposite sides of the ring [1]. The related compound 2-vinyldiphenylacetylene, which shares a similar structural motif, produces 2-phenylnaphthalene in a high yield of 90% under identical conditions, demonstrating the efficiency of this ortho-enabled cyclization manifold [1].
| Evidence Dimension | Photochemical reaction pathway and product selectivity |
|---|---|
| Target Compound Data | 2-ethynylstilbene yields 2-phenylnaphthalene as major product; 1-ethynylphenanthrene as side-product. |
| Comparator Or Baseline | 2-vinyldiphenylacetylene: yields 2-phenylnaphthalene in 90% yield. 4-ethynylstilbene (para-isomer): cannot undergo this specific cyclization due to geometric constraints. |
| Quantified Difference | Qualitatively distinct reaction pathway for ortho-isomer vs. para-isomer. Quantitative yield reference: 90% for structurally analogous 2-vinyldiphenylacetylene. |
| Conditions | UV irradiation, anaerobic conditions, solution phase. |
Why This Matters
This confirms that the ortho-substitution pattern is not interchangeable; a researcher requiring photochemical access to 2-phenylnaphthalene or 1-ethynylphenanthrene scaffolds must procure the ortho-isomer (CAS 648933-19-1).
- [1] P. M. op den Brouw and W. H. Laarhoven, 'The photochemistry of 2-vinyldiphenylacetylene and related compounds,' J. Chem. Soc., Perkin Trans. 2, 1982, 795-799. DOI: 10.1039/P29820000795 View Source
